2,7-Dimethylnaphthalene
Overview
Description
Synthesis Analysis
Synthesis of 2,7-Dimethylnaphthalene and its isomers involves several chemical processes. An improved preparation method for 1,7-dimethylnaphthalene, which serves as a precursor for the synthesis of diazoniahexacyclic salts, highlights the significance of reaction conditions on the formation of specific isomers. This method underscores the importance of acid selection in the cyclization step for achieving desired selectivity (Granzhan, Bats, & Ihmels, 2006). Additionally, transmethylation of β-methylnaphthalene has been explored as a route for synthesizing 2,6-dimethylnaphthalene, which involves the use of tetramethylbenzene and trimethylbenzene as methylating agents, with A1C13 as a catalyst (Xue-feng, 2002).
Molecular Structure Analysis
The molecular structure of 2,7-Dimethylnaphthalene and its derivatives exhibits intriguing features. For example, X-ray diffraction analysis of certain compounds derived from 1,7-dimethylnaphthalene reveals a helicene structure in the crystalline state, offering insights into the molecular architecture and potential steric effects associated with substitutions at specific positions on the naphthalene ring (Granzhan, Bats, & Ihmels, 2006).
Chemical Reactions and Properties
The chemical reactions and properties of 2,7-Dimethylnaphthalene involve complex interactions and transformations. A study on the atmospheric oxidation mechanism of 2,7-dimethylnaphthalene by the OH radical suggests distinct pathways compared to monocyclic aromatic benzenes, highlighting the importance of specific molecular configurations and substituent effects on reactivity (Zhang, Xu, & Wang, 2013).
Physical Properties Analysis
Investigations into the physical properties of sterically hindered dimethylnaphthalene molecules, such as 1,8-dimethylnaphthalene, reveal significant insights into steric effects and molecular dynamics. Neutron diffraction studies have provided detailed information on the structural constraints imposed by methyl group librations, enhancing our understanding of molecular behavior in solid states (Wilson & Nowell, 2000).
Chemical Properties Analysis
The selective synthesis and complexation behaviors of 2,7-dimethylnaphthalene derivatives demonstrate the compound's versatile chemical properties. For instance, the treatment of a dimethylnaphthalene isomer mixture with 2,4,7-trinitrofluorenone led to predominant formation of specific complexes, showcasing the selectivity and potential for molecular recognition through charge-transfer interactions (Suzuki et al., 1992).
Scientific Research Applications
Environmental Studies and Pollution Analysis : Research by Schnell, Gruger, and Malins (1980) explored the use of coho salmon liver microsomes with 2,7-DMN in studying the disposition of xenobiotics in marine environments affected by petroleum pollution (Schnell, Gruger, & Malins, 1980).
Chemical Synthesis and Industrial Applications : Zhang, Feng, Lyu, and Li (2014) reported on the exceptional shape-selectivity and stability of SAPO-11 zeolites in synthesizing 2,7-DMN from methylation of naphthalene, crucial for polyethylene naphthalate synthesis (Zhang, Feng, Lyu, & Li, 2014).
Analytical Chemistry : Schenk, Mao, Smuts, Walsh, Kroll, and Schug (2016) found that gas chromatography-vacuum ultraviolet spectroscopy effectively separates dimethylnaphthalene isomers, useful in analyzing jet and diesel fuel samples (Schenk et al., 2016).
Molecular Studies : Suzuki, Fujii, Miyashi, and Yamashita (1992) demonstrated that selective complexation of 2,7-DMN with 2,4,7-trinitrofluorenone in charge-transfer crystals forms stable complexes, useful in molecular recognition studies (Suzuki, Fujii, Miyashi, & Yamashita, 1992).
Atmospheric Chemistry : Zhang, Xu, and Wang (2013) explored the atmospheric oxidation mechanism of 2,7-DMN, noting its distinct pathway from monocyclic aromatic benzenes, relevant in environmental chemistry (Zhang, Xu, & Wang, 2013).
Supercritical Fluids and Separation Processes : Iwai, Uchida, Mori, Higashi, Matsuki, Furuya, Arai, Yamamoto, and Mito (1994) investigated the adsorption separation of isomeric dimethylnaphthalene mixture in supercritical carbon dioxide using zeolite, showing potential for selective adsorption of 2,7-DMN (Iwai et al., 1994).
Organic Chemistry and Catalysis : Gore and Siddiquei (1972) studied the Friedel-Crafts acetylation and benzoylation of 2,7-DMN, producing isomer mixtures, significant in organic synthesis research (Gore & Siddiquei, 1972).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
2,7-dimethylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-9-3-5-11-6-4-10(2)8-12(11)7-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQYSMQNJLZKPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060386 | |
Record name | 2,7-Dimethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethylnaphthalene | |
CAS RN |
582-16-1 | |
Record name | 2,7-Dimethylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=582-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Dimethylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-DIMETHYLNAPHTHALENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36851 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,7-Dimethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-dimethylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.617 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,7-DIMETHYLNAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON63XH5BQ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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